1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 g/mol . It is characterized by the presence of a piperidine ring and an azetidine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with azetidine-3-carboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in the development of biochemical assays and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:
- 1-(1-Methylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
- 1-(1-Methylpiperidin-4-yl)piperidine-3-carboxylic acid
These compounds share structural similarities but differ in the ring structures attached to the piperidine ring. The unique combination of the piperidine and azetidine rings in this compound gives it distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-4-2-9(3-5-11)12-6-8(7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBXHNHYFRAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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